[(3-Ethenylhepta-1,6-dien-3-yl)oxy](triethyl)silane
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Overview
Description
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane typically involves the reaction of a suitable precursor with triethylsilane. One common method is the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst. For example, the reaction of 3-ethenylhepta-1,6-dien-3-ol with triethylsilane in the presence of a platinum or rhodium catalyst can yield the desired product .
Industrial Production Methods
Industrial production of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane may involve large-scale hydrosilylation processes using continuous flow reactors. These methods ensure high yields and purity of the product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and silyl ethers.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3-Ethenylhepta-1,6-dien-3-yl)oxysilane involves the interaction of the silane group with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process involves the formation of a transient silyl intermediate, which then reacts to form the final product .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent.
(3-Ethenylhepta-1,6-dien-3-yl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triethylsilane.
(3-Ethenylhepta-1,6-dien-3-yl)dimethylsilane: Contains a dimethylsilane group.
Uniqueness
(3-Ethenylhepta-1,6-dien-3-yl)oxysilane is unique due to its specific combination of a complex organic moiety with a triethylsilane group. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as advanced material synthesis and biocompatible silicon-based compounds .
Properties
CAS No. |
62418-70-6 |
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Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
3-ethenylhepta-1,6-dien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C15H28OSi/c1-7-13-14-15(8-2,9-3)16-17(10-4,11-5)12-6/h7-9H,1-3,10-14H2,4-6H3 |
InChI Key |
UITXVSFPNDPTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCC=C)(C=C)C=C |
Origin of Product |
United States |
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